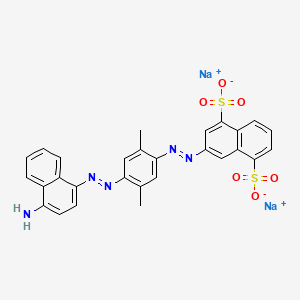
1,5-Pentanediamine, 2-methyl-N,N'-bis(2-methylpropylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Pentanediamine, 2-methyl-N,N’-bis(2-methylpropylidene)- is a chemical compound with the molecular formula C14H28N2 and a molecular weight of 224.39 g/mol . It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanediamine, 2-methyl-N,N’-bis(2-methylpropylidene)- typically involves the reaction of 1,5-pentanediamine with 2-methylpropanal under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the imine bonds .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to remove impurities .
化学反応の分析
Types of Reactions
1,5-Pentanediamine, 2-methyl-N,N’-bis(2-methylpropylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents are used under specific conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Primary or secondary amines.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
1,5-Pentanediamine, 2-methyl-N,N’-bis(2-methylpropylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and as a curing agent in epoxy formulations.
作用機序
The mechanism of action of 1,5-Pentanediamine, 2-methyl-N,N’-bis(2-methylpropylidene)- involves its interaction with specific molecular targets. It can form stable complexes with metal ions, which can influence various biochemical pathways. The compound’s imine groups allow it to act as a ligand, facilitating coordination with metals and other molecules .
類似化合物との比較
Similar Compounds
2-Methylpentane-1,5-diamine: Similar in structure but lacks the imine groups.
1,5-Diamino-2-methylpentane: Another related compound with different functional groups.
2-Methyl-1,5-pentanediamine: Shares the pentanediamine backbone but differs in substituents.
Uniqueness
1,5-Pentanediamine, 2-methyl-N,N’-bis(2-methylpropylidene)- is unique due to its imine groups, which provide distinct reactivity and coordination properties compared to its analogs. This makes it particularly valuable in applications requiring specific chemical interactions and stability .
特性
CAS番号 |
164002-60-2 |
|---|---|
分子式 |
C14H28N2 |
分子量 |
224.39 g/mol |
IUPAC名 |
2-methyl-N-[4-methyl-5-(2-methylpropylideneamino)pentyl]propan-1-imine |
InChI |
InChI=1S/C14H28N2/c1-12(2)9-15-8-6-7-14(5)11-16-10-13(3)4/h9-10,12-14H,6-8,11H2,1-5H3 |
InChIキー |
CULMXDVDAHOHLI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C=NCCCC(C)CN=CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


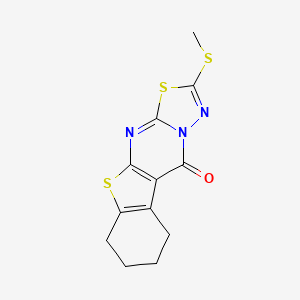


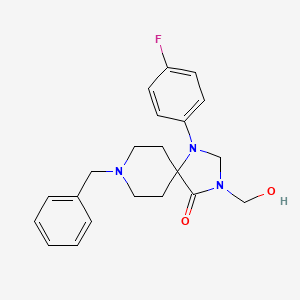
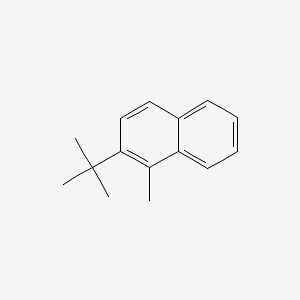
![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707349.png)
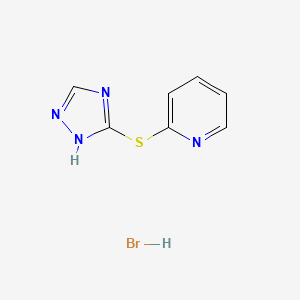
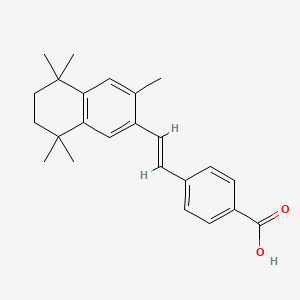
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(6-aminohexyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12707362.png)
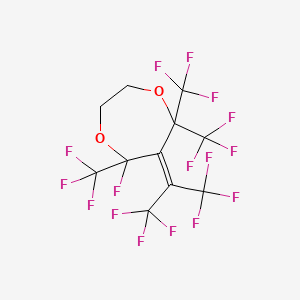

![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707373.png)

